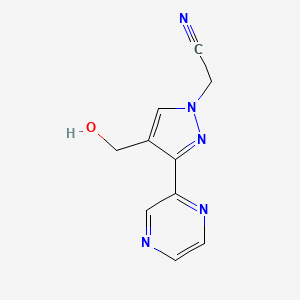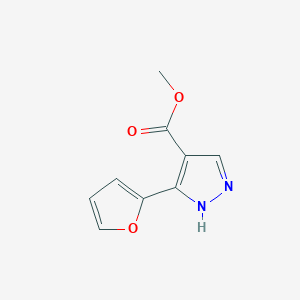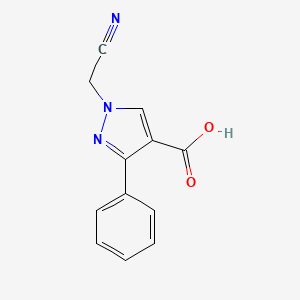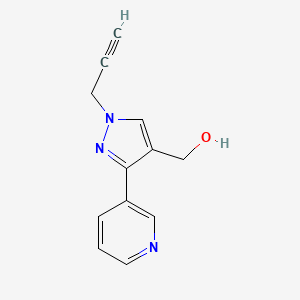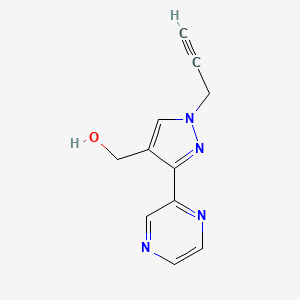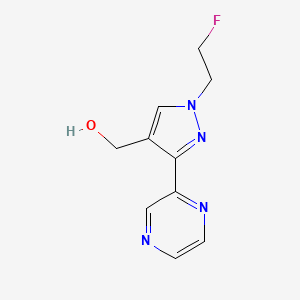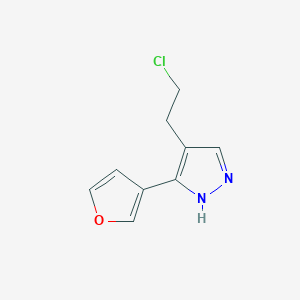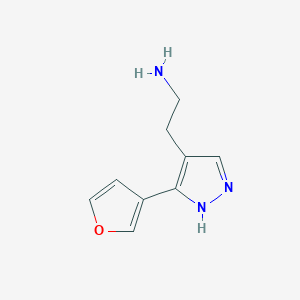![molecular formula C10H15ClF3NO2 B1482596 2-氯-1-[3-(乙氧甲基)-3-(三氟甲基)吡咯烷-1-基]乙烷-1-酮 CAS No. 2098139-03-6](/img/structure/B1482596.png)
2-氯-1-[3-(乙氧甲基)-3-(三氟甲基)吡咯烷-1-基]乙烷-1-酮
描述
2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one (2-CEMTFP) is a synthetic compound with a wide range of potential applications in scientific research. It is a derivative of the pyrrolidine family, which is a type of heterocyclic compound. 2-CEMTFP has been studied for its potential use in drug synthesis, as a precursor in organic synthesis, and as a reagent in biochemical and physiological studies. In Additionally, future directions for research on 2-CEMTFP will be outlined.
科学研究应用
合成和分子结构分析
有机合成和晶体学领域的研究通常探索具有相似结构的化合物,以了解其在创建新材料或理解分子相互作用方面的潜力。例如,对特定吡咯烷酮衍生物的合成和分子结构的研究突出了创建这些化合物和分析其晶体结构以了解其性质和在材料科学和药物中的潜在应用的方法 (Percino 等人,2006 年)。
电光薄膜制造
对杂环“推挽”生色团的研究(其与本化合物具有相似的结构基序)探讨了它们的合成、表征和在电光薄膜中的应用。该研究对开发光学和电子器件的高级材料具有重要意义,展示了类似化合物如何促进材料科学的技术进步 (Facchetti 等人,2006 年)。
量子化学研究
对取代的吡咯烷酮的量子化学性质的研究,包括它们的电子和热力学参数,对于理解这些化合物在分子水平上的行为至关重要。此类研究提供了对这些化合物在各种化学和生物过程中的潜在用途的见解,突出了它们在不同条件下的反应性和稳定性 (Bouklah 等人,2012 年)。
催化和有机合成中的应用
对吡咯烷衍生物在有机反应中的催化应用的研究,包括合成技术和新化合物的生产,证明了这些分子在合成有机化学中的效用。该领域探索了该化合物作为合成具有潜在药用应用的复杂分子的中间体的作用 (Singh 等人,2009 年)。
属性
IUPAC Name |
2-chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-2-17-7-9(10(12,13)14)3-4-15(6-9)8(16)5-11/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHQPHHZCDVICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(C1)C(=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





